ethyl 4-(2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4S/c1-5-28-17(26)24-8-6-23(7-9-24)13(25)11-29-16-19-18-14(22(16)3)12-10-21(2)20-15(12)27-4/h10H,5-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKCCONVBMTAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrazole Ring : The presence of a pyrazole moiety is associated with various biological activities, including anticancer and antimicrobial effects.
- Triazole Component : Triazoles are known for their antifungal and antiviral properties.
- Piperazine Linkage : Piperazine derivatives often exhibit psychoactive effects and can modulate neurotransmitter systems.
Molecular Formula
- Molecular Weight : 423.5 g/mol
- CAS Number : 1201935-85-4
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and triazole rings exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results demonstrated that alterations in the structural components significantly influenced the anticancer efficacy of these compounds.
| Compound | Viability (%) | Notes |
|---|---|---|
| This compound | TBD | Under investigation |
| Compound A | 78% | Weak activity |
| Compound B | 64% | Enhanced activity with substitutions |
In this context, the compound's ability to induce apoptosis in cancer cells while sparing non-cancerous cells is crucial for its therapeutic potential. The structure-dependent nature of its activity suggests that further modifications could enhance its efficacy.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound was screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The findings indicated that certain structural modifications could enhance antimicrobial potency.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | TBD | Potentially effective |
| Staphylococcus aureus | TBD | Moderate activity |
These results highlight the importance of the compound's thioacetyl group in enhancing its interaction with bacterial targets.
Other Pharmacological Activities
The compound may also exhibit other pharmacological activities, including:
- Antiviral Properties : Triazole-containing compounds have shown promise against viral infections.
- Antidiabetic Effects : Some derivatives have been linked to glucose-lowering effects in preclinical models.
Case Study 1: Anticancer Efficacy
A recent study investigated a series of pyrazole derivatives for their anticancer potential using an MTT assay. The study found that certain modifications led to a significant reduction in cell viability in cancer cell lines compared to standard treatments like cisplatin.
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against resistant strains. The study concluded that specific substitutions on the pyrazole ring could enhance activity against resistant bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives of 1,2,4-triazoles, pyrazoles, and piperazine-carboxylates. Below is a comparative analysis with key analogs:
Structural and Functional Insights :
Core Modifications: The target compound’s 3-methoxy-1-methylpyrazole substituent may enhance metabolic stability compared to the 3-chlorophenyl group in , which could increase toxicity risks .
Bioactivity Trends :
- Compounds with thioacetyl-piperazine (e.g., ) often exhibit kinase or protease inhibition due to sulfur’s nucleophilic interactions .
- Oxadiazole-containing analogs (e.g., ) show broader antimicrobial activity, suggesting substituent-driven target specificity .
Similarity Metrics :
- Tanimoto coefficients (using MACCS fingerprints) between the target compound and likely exceed 0.7, indicating high structural similarity, whereas comparison with may yield lower scores (~0.5) due to divergent heterocycles .
Research Findings and Activity Landscape Analysis
Key Observations :
Triazole-Pyrazole Synergy :
- Hybrids of 1,2,4-triazole and pyrazole (as in the target compound) demonstrate enhanced anticancer activity in preclinical models, attributed to dual inhibition of topoisomerase and kinases .
Role of Sulfur Linkers: The thioacetyl group in the target compound and facilitates covalent or non-covalent binding to cysteine residues in enzymatic pockets, a feature absent in oxadiazole-based analogs .
Activity Cliffs: Minor structural changes (e.g., replacing methoxy with chlorine in ) can drastically alter potency, as seen in bioactivity clustering studies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazole-triazole hybrid compounds like this target molecule?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazides or pyrazolecarboxylates. For example, hydrazine hydrate is used to form pyrazole cores via reflux in ethanol, followed by cyclization with reagents like phosphorus oxychloride to introduce triazole-thioether linkages . Key intermediates, such as methyl pyrazole-4-carboxylates, are hydrolyzed under basic conditions to generate carboxylic acid derivatives for further functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Elemental analysis, IR (to confirm carbonyl and thioether groups), and multinuclear NMR (¹H/¹³C) are essential. For example, ¹H NMR can resolve methyl and methoxy protons on pyrazole/triazole rings, while ¹³C NMR identifies carbonyl (170–175 ppm) and aromatic carbons. Mass spectrometry (MS) confirms molecular weight, particularly for intermediates like hydrazides .
Q. What in vitro/in vivo assays are used to evaluate the pharmacological potential of such hybrids?
- Methodological Answer : Anticonvulsant activity is assessed via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents . Anticancer activity is tested using cell viability assays (e.g., MTT) against cancer cell lines, with dose-response curves to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the thioacetyl-piperazine linkage?
- Methodological Answer : Reflux time, catalyst selection, and solvent polarity significantly impact yields. For example, using anhydrous sodium acetate in glacial acetic acid during hydrazide cyclization improves thioacetyl formation, while copper sulfate/ascorbic acid catalyzes "click" reactions for triazole-thioether bonds . Microwave-assisted synthesis may reduce reaction times for intermediates .
Q. What strategies guide structure-activity relationship (SAR) studies to enhance target selectivity?
- Methodological Answer : Systematic substitution of the pyrazole’s methoxy group (e.g., replacing -OCH₃ with halogens or bulkier alkoxy groups) can modulate lipophilicity and receptor binding. Comparative bioactivity data from analogs with varying substituents on the triazole ring (e.g., methyl vs. phenyl) help identify critical pharmacophores .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., IR carbonyl stretches) are addressed via density functional theory (DFT) calculations. For example, vibrational frequencies of the pyrazole-4-carboxylate moiety can be modeled using B3LYP/6-31G(d) basis sets to validate experimental IR peaks .
Q. What computational methods validate the compound’s mechanism of action in anticonvulsant or anticancer studies?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like voltage-gated sodium channels (anticonsulvant) or kinase domains (anticancer). MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers statistically analyze conflicting bioactivity data across multiple studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
